molecular formula C12H11N3O2 B1492230 Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate CAS No. 2098038-23-2

Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate

Cat. No.: B1492230
CAS No.: 2098038-23-2
M. Wt: 229.23 g/mol
InChI Key: ZEGJXBOSJARZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate (CAS 2098038-23-2) is a high-value chemical reagent with a molecular formula of C12H11N3O2 and a molecular weight of 229.23 . This compound features a pyrimidine ring core, a common motif in medicinal chemistry, which is substituted at the 6-position with a pyridin-3-yl group and at the 4-position with an ethyl carboxylate ester . The ester functional group is a versatile synthetic handle, making this compound a promising building block for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid . Its structural characteristics, incorporating two nitrogen-containing heterocycles, suggest its primary application as a key intermediate in the research and development of pharmaceutical compounds, particularly in the synthesis of molecules with potential biological activity . The compound is part of a class of chemicals known for their utility as pharmaceutical intermediates for heterocyclic compounds, especially those based on pyridine . This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 6-pyridin-3-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)11-6-10(14-8-15-11)9-4-3-5-13-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGJXBOSJARZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate is compared with other similar compounds, such as Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, which also exhibits promising biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate and related analogs:

Compound Name Substituents (Positions) Molecular Formula Notable Features
This compound (Target) Pyridin-3-yl (6), Ethyl ester (4) C12H11N3O2 (inferred) Nitrogen-rich aromatic system
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Thienyl (4), Methyl (6), Oxo (2) C14H16N2O3S Sulfur-containing thienyl group; reduced pyrimidine ring
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Trifluoromethyl (2, pyridinyl), Ethyl ester (5) C14H10F6N3O2 Dual trifluoromethyl groups; electron-withdrawing effects
Ethyl 6-methyl-2-oxo-4-(4-oxo-4H-chromen-3-yl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Chromen-3-yl (4), Oxo (2), Methyl (6) C17H16N2O5 Chromene ring; fused aromatic system
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride Aminomethyl (6), Ethyl ester (4) C8H12ClN3O2 Primary amine for hydrogen bonding
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Amino (6), Trifluoromethyl (2), Ethyl ester (4) C8H8F3N3O2 Electron-donating (NH2) and -withdrawing (CF3) groups

Electronic and Reactivity Profiles

  • Pyridinyl vs. Thienyl Substituents : The pyridin-3-yl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bonding capabilities compared to the thienyl group in , which increases lipophilicity due to sulfur’s polarizability.
  • Trifluoromethyl Effects : The compound in exhibits enhanced metabolic stability and electronegativity due to two CF3 groups, contrasting with the target’s unfluorinated pyridinyl group.
  • Chromene vs.

Solubility and Physicochemical Properties

  • Aminomethyl Derivative : The primary amine in improves aqueous solubility (e.g., hydrochloride salt) but may reduce membrane permeability compared to the target compound.
  • Amino and CF3 Synergy : The amino group at position 6 in counterbalances the electron-withdrawing CF3 group, creating a polarized but stable structure, whereas the target lacks such duality.

Biological Activity

Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyridine moiety and an ethyl ester functional group. Its molecular formula is C12_{12}H12_{12}N2_{2}O2_{2}, with a molecular weight of approximately 220.24 g/mol. The presence of the carboxylate group enhances its solubility and reactivity, making it a versatile candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anti-cancer and anti-inflammatory agents. The following sections detail specific biological activities associated with this compound.

1. Anti-Cancer Activity

Numerous studies have investigated the anti-cancer properties of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that pyrimidine derivatives can target key signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, which is crucial for halting the proliferation of cancer cells. Research findings suggest that the compound may interact with cell cycle regulators, although further studies are necessary to elucidate these mechanisms .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have also been explored:

  • COX Inhibition : Compounds within this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For example, certain derivatives demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50_{50} (μM)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01

3. Antimicrobial Activity

Recent investigations suggest that similar pyrimidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi:

  • Antitubercular Activity : Some studies have screened libraries of pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising candidates with significant inhibitory effects . this compound could potentially be included in such screenings.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Variation : Modifications at various positions on the pyrimidine ring can significantly impact biological activity. For instance, altering substituents on the pyridine or carboxylic acid moiety can enhance potency against specific targets .
  • Lipophilicity and Solubility : The balance between lipophilicity and aqueous solubility is essential for bioavailability. Studies indicate that introducing polar groups can improve solubility without compromising activity .

Case Studies

Several case studies highlight the potential applications of this compound:

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrimidine derivatives in conditions such as arthritis and colitis . These studies provide insight into dosage and efficacy.
  • Clinical Trials : While no specific clinical trials for this compound have been reported yet, ongoing research into similar compounds suggests a pathway toward future clinical applications in oncology and inflammation management.

Preparation Methods

Esterification of Pyrimidine Carboxylic Acid Precursors

The ethyl ester group is typically introduced by esterification of the corresponding pyrimidine-4-carboxylic acid. This can be achieved by refluxing the acid with ethanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for mild conditions.

  • Example: Esterification of nicotinic acid derivatives to form ethyl esters has been reported with moderate to good yields using EDCI/HOBt in acetonitrile or ethanol solvents.

Introduction of the Pyridin-3-yl Group via Cross-Coupling Reactions

The pyridin-3-yl substituent at the 6-position of the pyrimidine ring is commonly introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Typical Procedure:
    • Starting from 6-halopyrimidine-4-carboxylate esters (e.g., 6-chloropyrimidine-4-carboxylate ethyl ester).
    • Reacting with pyridin-3-yl boronic acid or its derivatives.
    • Using Pd(0) catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
    • Base such as potassium carbonate or cesium carbonate.
    • Solvent: mixture of water and organic solvents like dioxane or DMF.
    • Reaction temperature: 80–100°C.

This method provides a versatile and efficient route to construct the C–C bond between the pyrimidine and pyridine rings.

Alternative Nucleophilic Aromatic Substitution (SNAr)

In some cases, nucleophilic aromatic substitution can be employed if the pyrimidine ring contains suitable leaving groups (e.g., chlorine) at the 6-position. The nucleophile would be a pyridin-3-yl anion or equivalent.

  • This method is less common due to the lower nucleophilicity of pyridin-3-yl species but can be facilitated under strong basic conditions or with catalysts.

Detailed Synthetic Scheme (Illustrative)

Step Reaction Type Reagents/Conditions Description Yield Range
1 Esterification Pyrimidine-4-carboxylic acid + Ethanol + Acid catalyst or EDCI/HOBt Formation of ethyl ester at 4-position 60–85%
2 Halogenation Pyrimidine ester + Chlorinating agent (e.g., POCl3) Introduce Cl at 6-position for cross-coupling 70–90%
3 Suzuki-Miyaura Coupling 6-chloropyrimidine ester + Pyridin-3-yl boronic acid + Pd catalyst + Base Coupling to attach pyridin-3-yl group at 6-position 65–90%
4 Purification Chromatography or recrystallization Isolation of pure this compound -

Reaction Conditions and Optimization

  • Catalysts: Pd(PPh3)4 and Pd(dppf)Cl2 are effective for Suzuki coupling.
  • Bases: K2CO3, Cs2CO3, or Na2CO3 are commonly used to neutralize acids and activate boronic acids.
  • Solvents: Mixtures of water with dioxane, DMF, or toluene improve solubility and reaction rates.
  • Temperature: Typically 80–100°C for 6–24 hours depending on substrate reactivity.
  • Purification: Flash chromatography on silica gel or preparative HPLC ensures >95% purity.

Research Findings and Data

  • A study focusing on pyrimidine derivatives with pyridine substituents demonstrated that the Suzuki coupling approach yields target compounds with high regioselectivity and good yields, facilitating the preparation of compound libraries for biological screening.
  • Esterification using EDCI/HOBt coupling reagents allows mild reaction conditions, preserving sensitive functional groups and improving overall yields.
  • Optimization of reaction parameters such as temperature, catalyst loading, and solvent polarity significantly affects yield and purity. For example, lowering temperature to 0–5°C during sensitive steps reduces side reactions.

Analytical Characterization

  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of pyrimidine and pyridine rings, ester groups, and substitution patterns.
  • Mass Spectrometry: High-resolution MS validates molecular weight consistent with this compound.
  • IR Spectroscopy: Characteristic ester carbonyl stretch at ~1700 cm⁻¹.
  • Chromatography: HPLC or LCMS used for purity and reaction monitoring.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Notes
Esterification Acid-catalyzed or EDCI/HOBt coupling Pyrimidine-4-carboxylic acid, Ethanol, EDCI, HOBt Room temp to reflux 60–85% Mild conditions preserve functional groups
Halogenation Chlorination POCl3 or equivalent Reflux 70–90% Prepares for cross-coupling
Cross-Coupling Suzuki-Miyaura 6-chloropyrimidine ester, Pyridin-3-yl boronic acid, Pd catalyst, Base 80–100°C, 6–24 h 65–90% Efficient C–C bond formation
Purification Chromatography Silica gel or HPLC Ambient - Ensures >95% purity

Q & A

Q. How is Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate synthesized, and what experimental parameters influence yield and purity?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between pyrimidine and pyridine boronic acid derivatives. For example, analogous syntheses use 4-iodopyrimidine-5-carboxylate esters and pyridinylboronic acids under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
  • Temperature : 80–100°C under reflux.
  • Base : Na₂CO₃ or K₂CO₃ to facilitate transmetallation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. What analytical techniques are employed for structural characterization, and how are discrepancies between spectral data resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., pyridin-3-yl substitution). Discrepancies in tautomeric forms (e.g., pyrimidine vs. pyridone) require variable-temperature NMR or deuterium exchange experiments .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in bond lengths or angles, particularly for sterically hindered derivatives .
  • Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) and pyridine ring vibrations.

Resolution of Data Contradictions : For example, if NMR suggests a planar pyrimidine ring but X-ray shows puckering, cross-validation via DFT calculations or additional spectral data (e.g., NOESY for spatial proximity) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites on the pyrimidine ring. Key steps include:

Electrostatic Potential Mapping : Identifies electron-deficient C4/C6 positions susceptible to nucleophilic attack.

Transition State Analysis : Evaluates energy barriers for substitutions at C2 vs. C3.

Solvent Effects : Polarizable Continuum Models (PCM) simulate reaction kinetics in solvents like DMF or THF.

Case Study : Pyrimidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced reactivity at C4 due to increased positive charge density .

Q. What strategies are recommended for analyzing contradictory data between X-ray crystallography and NMR in determining tautomeric forms?

Methodological Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomeric equilibria (e.g., pyrimidine ↔ pyridone).
  • Hydrogen Bonding Analysis : X-ray data (via SHELXL refinement) reveal hydrogen-bonding networks stabilizing specific tautomers .
  • Complementary Techniques : Use IR to detect enolizable protons or UV-Vis to assess conjugation changes.

Example : If X-ray shows a pyridone form but NMR suggests a pyrimidine, consider crystal packing forces or solvent-induced tautomerism. Synchrotron-based crystallography at low temperatures may resolve such discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

Methodological Answer:

  • Functional Group Modifications : Replace the ethyl ester with amides or carboxylic acids to enhance binding to kinase ATP pockets.
  • Pyridine Substitution : Introduce electron-donating groups (e.g., -OCH₃) at the pyridine meta-position to improve π-stacking with hydrophobic residues.
  • Biological Assays : Test derivatives against recombinant kinases (e.g., EGFR, CDK2) using fluorescence polarization or radiometric assays.

Data-Driven Design : Correlate IC₅₀ values with computed binding energies (AutoDock Vina) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(pyridin-3-yl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.